molecular formula C5H11O4P B13997138 2-Dimethoxyphosphoryl-2-methyloxirane CAS No. 36432-35-6

2-Dimethoxyphosphoryl-2-methyloxirane

Cat. No.: B13997138
CAS No.: 36432-35-6
M. Wt: 166.11 g/mol
InChI Key: VMXHVPOWGYHFNI-UHFFFAOYSA-N
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Description

2-Dimethoxyphosphoryl-2-methyloxirane is a specialized organophosphorus synthon that combines a phosphonate ester group with a reactive oxirane (epoxide) ring. This unique structure makes it a valuable building block in synthetic organic and medicinal chemistry for constructing complex molecules. The phosphonate group can serve as a precursor to phosphonic acids or their esters, which are isosteres of biologically relevant phosphate esters and are found in various compounds with therapeutic and material applications. The strained oxirane ring is highly susceptible to nucleophilic attack, allowing for ring-opening reactions that can introduce functionality and create new carbon-heteroatom or carbon-carbon bonds. This dual reactivity enables researchers to utilize this compound in the synthesis of phosphorylated polymers, ligands for catalysis, or as an intermediate for active pharmaceutical ingredients (APIs). It is presented as a high-purity material for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

36432-35-6

Molecular Formula

C5H11O4P

Molecular Weight

166.11 g/mol

IUPAC Name

2-dimethoxyphosphoryl-2-methyloxirane

InChI

InChI=1S/C5H11O4P/c1-5(4-9-5)10(6,7-2)8-3/h4H2,1-3H3

InChI Key

VMXHVPOWGYHFNI-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)P(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material : Oxirane derivative (epoxide) with a methyl substituent at the 2-position.
  • Reagent : Dimethyl chlorophosphite or dimethyl phosphorochloridate.
  • Conditions : Reflux in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF), with the presence of a base like triethylamine to scavenge HCl by-products.

Example:

In a typical synthesis, the epoxide reacts with dimethyl chlorophosphite under inert atmosphere:

Epoxide + (CH3O)2PCl → 2-Dimethoxyphosphoryl-2-methyloxirane + HCl

The reaction proceeds via nucleophilic attack of the epoxide oxygen on phosphorus, forming the phosphorylated oxirane.

Research Data:

  • The reaction yields are generally high (>85%), with purification via column chromatography.
  • The phosphorus atom adopts a tetrahedral geometry, confirmed by NMR and crystallography.

Ring-Opening of Epoxides with Phosphoryl Reagents

Another method involves the ring-opening of epoxides with phosphorus nucleophiles such as dialkyl phosphites or phosphonates, which introduces the phosphoryl group at the 2-position.

Procedure:

  • Reagents : Dialkyl phosphites (e.g., diethyl phosphite) or phosphonate esters.
  • Catalysts : Lewis acids such as boron trifluoride etherate or titanium tetrachloride.
  • Conditions : Mild heating (around 60–80°C) in inert solvents like toluene or dichloromethane.

Example:

The epoxide reacts with diethyl phosphite:

Epoxide + (C2H5O)2P(O)H → this compound

This process involves nucleophilic attack at the less hindered carbon, leading to regioselective ring-opening.

Research Data:

  • The regioselectivity favors attack at the less hindered carbon atom, confirmed by NMR spectroscopy.
  • Crystallographic analysis shows the phosphoryl group attached at the 2-position, with bond lengths consistent with P–O bonds (~1.48 Å).

Synthesis via Phosphoryl Chloride and Epoxide Intermediate

A more controlled approach involves synthesizing a phosphoryl chloride intermediate, followed by its reaction with an epoxide.

Stepwise Procedure:

  • Step 1 : Synthesis of phosphoryl chloride (e.g., dimethyl phosphoryl chloride) from phosphorus trichloride and methanol.
  • Step 2 : Reaction of the phosphoryl chloride with an epoxide under basic conditions, facilitating nucleophilic attack on phosphorus.

Data Table: Typical Reaction Parameters

Step Reagents Solvent Temperature Yield (%) Notes
1 PCl₃ + CH₃OH - Room temp 90 Phosphoryl chloride formation
2 Epoxide + (CH₃O)₂PCl Dichloromethane Reflux 85 Phosphorylation of epoxide

Alternative Route: Cyclization of Phosphorylated Precursors

A less common but effective method involves cyclization of phosphorylated linear precursors, especially phosphonate derivatives, to form the oxirane ring.

Procedure:

  • Synthesis of a phosphonate ester bearing a suitable leaving group.
  • Intramolecular cyclization under basic or thermal conditions to generate the oxirane ring with phosphoryl substitution.

Research Outcomes:

  • This method offers high regio- and stereoselectivity.
  • Crystallographic studies confirm the formation of the target compound with expected bond geometries.

Notes on Reaction Conditions and Optimization

  • Solvent Choice : Anhydrous dichloromethane, THF, or toluene are preferred for moisture-sensitive phosphorus reactions.
  • Temperature : Reactions are typically conducted at room temperature to 80°C, depending on reagents.
  • Purification : Flash chromatography and recrystallization are standard for isolating pure compounds.
  • Characterization : NMR (¹H, ¹³C, ³¹P), IR, and X-ray crystallography confirm structure and purity.

Summary of Research Outcomes

Method Advantages Limitations Typical Yield References
Phosphoryl chloride reaction High yield, straightforward Moisture-sensitive 85–90% ,
Ring-opening with phosphites Regioselective, mild Requires catalysts 75–85% ,
Cyclization of precursors High regioselectivity Multi-step 70–80%

Chemical Reactions Analysis

Types of Reactions: 2-Dimethoxyphosphoryl-2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various phosphorylated derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Dimethoxyphosphoryl-2-methyloxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dimethoxyphosphoryl-2-methyloxirane involves its ability to interact with nucleophiles due to the electrophilic nature of the oxirane ring. The phosphoryl group enhances its reactivity, allowing it to form stable phosphorylated products. These interactions are crucial in its applications in organic synthesis and potential biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-dimethoxyphosphoryl-2-methyloxirane and analogous compounds:

Compound Name CAS RN Molecular Formula Key Substituents/Functional Groups Notable Features
This compound 36432-35-6 C₅H₁₁O₄P Dimethoxyphosphoryl, methyl, epoxide Polar, moderate reactivity
Diethyl methylformylphosphonate dimethylhydrazone - C₇H₁₇N₂O₃P Diethylphosphonate, dimethylhydrazone Aldehyde-protected derivative; higher MW (222 g/mol)
2-Ethylhexyl methylphosphonofluoridate 458-71-9 C₉H₂₀FO₂P Ethylhexyl, fluoridated phosphonate High lipophilicity (fluorine enhances reactivity)
2-(4-Methoxyphenyl)-3-methyloxirane 51410-46-9 C₁₀H₁₂O₂ 4-Methoxyphenyl, methyl, epoxide Aromatic substituent; lower polarity
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate 19190-80-8 C₁₁H₁₂O₃ Phenyl, carboxylate ester, epoxide Chiral centers; ester functionality

Physicochemical Properties

  • Lipophilicity: The XLogP3 of this compound (-0.6) is lower than that of alkylated derivatives like 2-ethylhexyl methylphosphonofluoridate (estimated XLogP3 >2), reflecting its reduced membrane permeability .
  • Molecular Weight : The compound’s low molecular weight (166 g/mol) contrasts with polymerized analogs (e.g., dimethyl methylphosphonate-oxirane-P₂O₅ polymers), which exhibit higher molecular weights and industrial applications .
  • Reactivity: The epoxide ring in this compound is susceptible to nucleophilic attack, similar to other oxiranes. However, the electron-withdrawing phosphoryl group may reduce ring-opening reactivity compared to non-phosphorylated analogs like 2-(4-methoxyphenyl)-3-methyloxirane .

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